molecular formula C16H17ClN4O3 B255425 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one

5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one

Numéro de catalogue B255425
Poids moléculaire: 348.78 g/mol
Clé InChI: KHJWYYLGPWRYGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDP is a heterocyclic compound that contains a pyridazinone ring, a piperazine ring, and a benzodioxole moiety.

Mécanisme D'action

5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activation of the NF-κB pathway, which is a critical regulator of inflammation. 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one also inhibits the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. In vivo studies have demonstrated that 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one reduces inflammation and tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one has several advantages for lab experiments. It is readily available and can be synthesized using established methods. 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one has been shown to exhibit potent pharmacological effects, making it an attractive candidate for drug development. However, there are also limitations to using 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one in lab experiments. It has not been extensively studied in humans, and its safety profile is not well-established. Additionally, the mechanism of action of 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one is not fully understood, and further research is needed to elucidate its pharmacological effects.

Orientations Futures

There are several future directions for research on 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one. One area of interest is the development of 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one-based drugs for the treatment of cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one and its potential as a therapeutic target. Finally, studies are needed to evaluate the safety and efficacy of 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one in humans, which will be critical for its future use as a drug.

Méthodes De Synthèse

The synthesis of 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one can be achieved through several methods, including the reaction between 4-chloro-3-nitropyridine and 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine in the presence of a reducing agent. Another method involves the reaction between 4-chloro-3-nitropyridine and 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine in the presence of zinc and acetic acid. Both of these methods have been reported to yield high purity 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one.

Applications De Recherche Scientifique

5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one has been investigated as a potential treatment for various diseases, including cancer, viral infections, and inflammation-related disorders.

Propriétés

Nom du produit

5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one

Formule moléculaire

C16H17ClN4O3

Poids moléculaire

348.78 g/mol

Nom IUPAC

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C16H17ClN4O3/c17-15-12(8-18-19-16(15)22)21-5-3-20(4-6-21)9-11-1-2-13-14(7-11)24-10-23-13/h1-2,7-8H,3-6,9-10H2,(H,19,22)

Clé InChI

KHJWYYLGPWRYGL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C(=O)NN=C4)Cl

SMILES canonique

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C(=O)NN=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.